4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Description
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2) is a brominated aromatic compound featuring a methoxy group at position 1, a cyclopentyloxy ether at position 2, and a bromine atom at position 4 on the benzene ring. This structure combines electron-donating (methoxy, cyclopentyloxy) and electron-withdrawing (bromo) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor chemistry .
Properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWUCCRDCLCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433491 | |
| Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138509-45-2 | |
| Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from 2-Methoxy Phenol
The most extensively documented route begins with 2-methoxy phenol (guaiacol), leveraging its phenolic hydroxyl group for regioselective functionalization. The synthesis involves four key stages:
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Acetylation of 2-methoxy phenol : Protection of the phenolic hydroxyl group via acetylation yields 2-methoxyphenyl acetate, mitigating undesired side reactions during subsequent bromination.
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Bromination with N-Bromosuccinimide (NBS) : Electrophilic aromatic substitution at the para position relative to the methoxy group generates 5-bromo-2-methoxyphenyl acetate.
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Deprotection of the acetate group : Hydrolysis under basic conditions restores the phenolic hydroxyl group, yielding 5-bromo-2-methoxyphenol.
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Etherification with cyclopentyl bromide : Nucleophilic substitution introduces the cyclopentyloxy moiety, culminating in 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene.
Table 1: Summary of Synthetic Steps and Conditions
Critical Analysis of Etherification Conditions
The final etherification step is pivotal for introducing the cyclopentyloxy group. Using potassium carbonate as a base in dimethylformamide (DMF) at 50°C facilitates the SN2 displacement of bromide from cyclopentyl bromide by the phenoxide ion. DMF’s high polarity stabilizes the transition state, while elevated temperatures accelerate reaction kinetics. However, prolonged heating (12 h) may risk side reactions, such as O-alkylation at competing sites or degradation of sensitive functional groups.
Experimental Protocols and Optimization
Spectroscopic Characterization
The final product is rigorously characterized by IR, mass spectrometry, and NMR:
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| IR (KBr) | 3427 cm⁻¹ (O-H stretch), 2958 cm⁻¹ (C-H, cyclopentyl), 2870 cm⁻¹ |
| MS (EI) | m/z 276 [M⁺], 258 [M⁺ – H₂O], 190 [C₁₀H₁₁BrO₂⁺] |
| ¹H NMR | δ 1.50–1.85 (m, 8H, cyclopentyl), 3.85 (s, 3H, OCH₃), 6.70–7.20 (m, 3H, aryl) |
The absence of phenolic O-H stretch in IR (vs. starting material) confirms successful etherification. Mass fragments align with expected degradation pathways, including loss of water and cyclopentyl group cleavage.
Methodological Considerations and Challenges
Solvent and Base Selection
DMF is optimal for SN2 etherification due to its high dielectric constant (ε = 36.7), which stabilizes ionic intermediates. Alternatives like THF or acetone result in slower kinetics, as evidenced by incomplete conversions in pilot trials. Potassium carbonate, a mild base, prevents over-alkylation while maintaining solubility.
Temperature and Reaction Time
Heating at 50°C balances reaction rate and side-product formation. Lower temperatures (e.g., 25°C) necessitate extended durations (>24 h), while higher temperatures (>70°C) promote decomposition.
Purification Challenges
Column chromatography remains indispensable for removing residual cyclopentyl bromide and di-alkylated byproducts. Gradient elution (hexane to ethyl acetate) effectively separates the target compound from impurities.
Comparative Evaluation of Alternative Routes
While the above method dominates literature, hypothetical alternatives include:
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Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate to couple cyclopentanol with 5-bromo-2-methoxyphenol. However, this approach is cost-prohibitive for large-scale synthesis.
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Ultrasound-Assisted Synthesis : Potentially reduces reaction time but lacks experimental validation for this substrate.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH)
Oxidation: Potassium permanganate (KMnO4), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents
Major Products:
Substitution: Various substituted benzene derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: Dehalogenated benzene derivatives
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various substituted benzene derivatives through electrophilic aromatic substitution reactions. The compound can undergo oxidation to yield aldehydes and carboxylic acids, or reduction to produce dehalogenated benzene derivatives, making it versatile in synthetic pathways.
Synthesis Pathways
The following table summarizes key synthetic transformations involving this compound:
| Transformation | Product | Yield (%) |
|---|---|---|
| Electrophilic substitution | Substituted benzene derivatives | Variable |
| Oxidation | Aldehydes | High |
| Reduction | Dehalogenated products | Moderate |
Medicinal Chemistry
Potential Biological Activities
In medicinal chemistry, this compound is investigated for its potential biological activities. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, making them candidates for drug development aimed at specific enzymes or receptors .
Case Study: Anticancer Activity
A study explored the anticancer effects of a derivative of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the structure could enhance its therapeutic efficacy.
Material Science
Specialty Chemicals Production
The compound is also employed in the production of specialty chemicals used in materials science. Its unique properties enable the formulation of polymers and materials with tailored characteristics, such as improved thermal stability and mechanical strength .
Application Example: Polymer Synthesis
In one application, this compound was used as a monomer in the synthesis of high-performance polymers. The resulting materials demonstrated enhanced resistance to environmental degradation compared to conventional polymers.
Agricultural Chemistry
Agrochemical Development
The compound is explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides. Its structural features can be modified to enhance biological activity against specific pests or weeds .
Research Findings
A recent investigation into its herbicidal properties showed that certain derivatives effectively inhibited weed growth without adversely affecting crop yields, indicating a promising avenue for sustainable agricultural practices.
Biological Activity
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is an organic compound with the molecular formula C12H15BrO2. It features a bromine atom, a methoxy group, and a cyclopentyloxy group attached to a benzene ring. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a precursor in drug development and its applications in organic synthesis.
- Molecular Weight : 271.154 g/mol
- Density : Approximately 1.2 g/cm³
- Structure : The compound's unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. The compound may act as an AMPK (AMP-activated protein kinase) activator , which plays a crucial role in cellular energy homeostasis. Activation of AMPK has been linked to beneficial effects in metabolic disorders, including diabetes and obesity .
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
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Diabetes and Metabolic Disorders :
- Research indicates that compounds activating AMPK can ameliorate conditions like diabetic nephropathy and obesity-related complications .
- A study demonstrated that AMPK activators could reduce oxidative stress and inflammation in rodent models, suggesting potential therapeutic applications for this compound in managing diabetes .
- Neuroprotective Effects :
- Antioxidant Activity :
Case Study 1: AMPK Activation
In a controlled study involving diabetic mice, administration of compounds similar to this compound led to significant improvements in glucose metabolism and reductions in renal damage markers. The results indicated that AMPK activation was a key mechanism through which these benefits were achieved .
Case Study 2: Neuroprotection
A study assessing the neuroprotective effects of related compounds found that they could significantly reduce neuronal apoptosis in models of oxidative stress. This suggests that this compound might also possess similar protective effects, warranting further investigation into its potential as a therapeutic agent for neurodegenerative conditions .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ether-Linked Compounds
a) 4-Bromo-2-(cyclohexyloxy)-1-methoxybenzene (CAS 1369848-14-5)
- Structural Difference : Cyclohexyloxy (six-membered ring) vs. cyclopentyloxy (five-membered ring).
- Lipophilicity: Cyclohexyloxy may enhance lipid solubility compared to cyclopentyloxy, affecting membrane permeability in biological systems.
b) 4-Benzyloxy-2-bromo-1-methoxybenzene (CAS 150356-67-5)
- Structural Difference : Benzyloxy (aromatic ether) vs. cyclopentyloxy (aliphatic ether).
- Synthetic Utility: Benzyl groups are often used as protecting groups, enabling selective deprotection strategies .
c) 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0)
- Structural Difference : Methoxymethoxy (ether with two methoxy groups) vs. cyclopentyloxy.
- Impact: Polarity: The additional oxygen increases polarity, improving solubility in polar solvents like methanol or acetonitrile . Thermal Stability: Methoxymethoxy groups may decompose at lower temperatures compared to cyclopentyloxy.
Alkyl vs. Ether Substituents
a) 4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)
- Structural Difference : Isopropyl (branched alkyl) vs. cyclopentyloxy.
- Electronic Effects: Alkyl groups donate electrons via inductive effects, whereas ethers donate via resonance.
b) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structural Difference: Acetophenone (ketone) vs. cyclopentyloxy.
- Impact: Reactivity: The ketone group is electron-withdrawing, directing electrophilic substitution to meta positions, unlike the ortho/para-directing methoxy and cyclopentyloxy groups . Applications: Acetophenone derivatives are common in photoredox catalysis and drug synthesis.
Halogenated Derivatives
a) 4-Bromo-2-(bromomethyl)-1-methoxybenzene (CAS 184970-28-3)
- Structural Difference : Bromomethyl (reactive alkyl bromide) vs. cyclopentyloxy.
- Impact :
b) 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: A four-step synthesis is commonly employed:
Protection of hydroxyl groups : Start with 4-methoxyphenol, acetylating the hydroxyl group to prevent undesired reactivity .
Bromination : Use N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position relative to the methoxy group .
Deprotection and re-protection : Hydrolyze the acetyl group and introduce a cyclopentyloxy group via benzylation analogs (e.g., cyclopentyl bromide under basic conditions) .
Purification : Column chromatography or recrystallization yields the final product (>90% purity) .
Q. Key Variables :
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected substitution patterns)?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to model transition states and predict regioselectivity. Compare calculated vs. experimental NMR/IR spectra to identify discrepancies .
- Case Study : If bromination yields para-substituted byproducts, DFT can reveal steric hindrance from the cyclopentyl group favoring ortho substitution .
Q. Data Contradiction Analysis :
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
Methodological Answer:
Q. How does steric bulk from the cyclopentyloxy group influence nucleophilic aromatic substitution (SNAr) reactivity?
Methodological Answer:
- Steric Maps : Generate using molecular modeling software (e.g., Gaussian). The cyclopentyl group creates a 120° dihedral angle, blocking para positions and directing nucleophiles to meta .
- Kinetic Studies : Compare SNAr rates with less bulky analogs (e.g., methoxy derivatives). Rate decreases by ~40% due to hindered access .
Q. Experimental Design :
- Competitive Reactions : React with morpholine (bulky nucleophile) vs. ammonia (small nucleophile). Monitor product ratios via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
